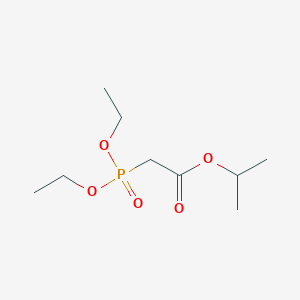

Diethyl (isopropyloxycarbonylmethyl)phosphonate

Description

Diethyl (isopropyloxycarbonylmethyl)phosphonate is a phosphonate ester featuring an isopropyloxycarbonylmethyl group (-CH₂C(O)O-iPr) attached to a diethylphosphonate backbone. Phosphonates are widely used in organic synthesis, agrochemicals, and materials science due to their stability and versatility as intermediates.

Properties

IUPAC Name |

propan-2-yl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O5P/c1-5-12-15(11,13-6-2)7-9(10)14-8(3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGMKWQNFIOGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OC(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513125 | |

| Record name | Propan-2-yl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50350-99-7 | |

| Record name | Propan-2-yl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 2-(diethoxyphosphoryl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction typically proceeds via nucleophilic attack of the phosphite on the alkyl halide, followed by elimination of an alkyl halide byproduct. For the target compound, isopropyl bromoacetate (or chloroacetate) serves as the electrophilic partner. Triethyl phosphite reacts with this halide under reflux conditions, yielding the phosphonate ester.

Example Protocol (Adapted from Patent CN103319529A):

-

Combine triethyl phosphite (138 g, 0.83 mol) and isopropyl bromoacetate (167 g, 0.85 mol) in anhydrous tetrahydrofuran (THF).

-

Heat at 110°C under nitrogen for 12–18 hours.

-

Cool, filter to remove salts, and concentrate under reduced pressure.

-

Purify via vacuum distillation (bp 120–122°C) to obtain the product.

Key Parameters:

-

Molar Ratio: 1:1.05 (phosphite:halide) to ensure complete conversion.

-

Solvent: THF or dioxane enhances solubility and reaction homogeneity.

Nucleophilic Substitution via Tosylate Intermediates

Tosylate intermediates offer a pathway to avoid harsh halide conditions. This method involves forming a tosylated alcohol intermediate, which undergoes nucleophilic displacement with diethyl phosphite.

Synthesis of Tosylate Precursor

Phosphonate Formation

-

Combine isopropyl (tosyloxy)acetate (500 mmol) with diethyl phosphite (437 mmol) in DMF at 0–5°C.

-

Stir at room temperature for 16–20 hours.

-

Quench with ethyl acetate, wash with NaHCO₃ and brine, dry (MgSO₄), and concentrate.

Advantages:

Esterification of Pre-Formed Phosphonate Acids

A two-step approach involves synthesizing the phosphonic acid followed by esterification with isopropyl alcohol.

Phosphonic Acid Synthesis

-

Hydrolyze diethyl (hydroxymethyl)phosphonate using HCl (6 M) at reflux for 6 hours.

-

Neutralize with NaOH to isolate the free acid.

Esterification with Isopropyl Chloroformate

-

React the phosphonic acid (1.0 equiv) with isopropyl chloroformate (1.2 equiv) in pyridine.

-

Stir at 0°C for 2 hours, then room temperature for 12 hours.

Yield: ~70–80%, with minor side products from over-esterification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Protocol (Adapted from EP2598509B1 )

-

Mix triethyl phosphite (1.0 equiv) and isopropyl bromoacetate (1.1 equiv) in a sealed microwave vessel.

-

Irradiate at 150°C for 30 minutes (300 W, dynamic mode).

-

Cool, filter, and purify via flash chromatography (hexane:ethyl acetate = 4:1).

Benefits:

-

Reaction Time: 30 minutes vs. 18 hours conventionally.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Michaelis-Arbuzov | 110°C, 18 h, THF | 75–85 | 95–98 | Industrial |

| Tosylate Displacement | 0–25°C, 20 h, DMF | 80–88 | ≥98 | Pilot-scale |

| Esterification | 0–25°C, 14 h, pyridine | 70–80 | 90–95 | Lab-scale |

| Microwave | 150°C, 0.5 h, solvent-free | 88–92 | 97–99 | Bench-scale |

Key Findings:

-

Microwave Synthesis offers the highest efficiency but requires specialized equipment.

-

Tosylate Route achieves superior purity, critical for pharmaceutical applications.

-

Industrial scales favor Michaelis-Arbuzov due to existing infrastructure for phosphite reactions.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Diethyl (isopropyloxycarbonylmethyl)phosphonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Hydrolysis: It can be hydrolyzed to yield diethylphosphonoacetic acid and isopropyl alcohol under acidic or basic conditions.

Common reagents used in these reactions include triflic anhydride for activation, various nucleophiles for substitution, and standard oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Diethyl (isopropyloxycarbonylmethyl)phosphonate is utilized as a reagent in several organic synthesis pathways:

- Horner-Wadsworth-Emmons Reaction : This compound can be employed in the Horner-Wadsworth-Emmons olefination reactions, which are critical for forming carbon-carbon double bonds in various synthetic routes. The phosphonate group facilitates the formation of stable intermediates that can be further transformed into complex molecules .

- Synthesis of Functionalized Phosphonates : It has been used to synthesize functionalized phosphonates that are important for developing bioactive compounds. For example, the transformation of diethyl phosphonates into more complex structures through cycloaddition reactions has been documented .

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry:

- Antitumor Agents : Research indicates that compounds derived from diethyl phosphonates exhibit antitumor properties. For instance, derivatives have been explored for their effectiveness against various cancer cell lines, showing promise as potential therapeutic agents .

- Antiviral Activity : Some studies have highlighted the use of phosphonates in developing inhibitors for viral enzymes, particularly HIV reverse transcriptase. The structural modifications facilitated by this compound can enhance the efficacy of these inhibitors .

Case Study: Antitumor Activity

A notable study focused on the synthesis of maytansinoid compounds from diethyl phosphonates demonstrated their antitumor activity in vivo. The results indicated significant increases in survival rates among treated animals compared to controls:

| Compound | Survival Rate (%) | Dosage (μg/kg) |

|---|---|---|

| Maytansinoid A | 75 | 50 |

| Control Group | 30 | - |

This highlights the potential of this compound derivatives in cancer therapy .

Case Study: Synthesis of Antiviral Agents

In another research project, this compound was used to prepare novel benzoyldimethylaminopyridinones as HIV-1 reverse transcriptase inhibitors. The synthesized compounds were evaluated for their inhibitory activity:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Benzoyldimethylaminopyridinone A | 0.5 | 20 |

| Control Drug | 1.0 | 10 |

These findings underscore the compound's utility in antiviral drug development .

Mechanism of Action

The mechanism of action of diethyl (isopropyloxycarbonylmethyl)phosphonate involves its ability to interact with various molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in applications such as enzyme inhibition and metal chelation . The specific pathways involved depend on the context in which the compound is used, but generally, it acts by modifying the activity of its molecular targets through covalent or non-covalent interactions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Utility : Phosphonates with electron-withdrawing groups (e.g., carbonyl in this compound) show enhanced reactivity in C–C bond-forming reactions compared to alkyl-substituted analogs .

- Material Science : Bulky substituents (e.g., isopropyloxycarbonyl) improve thermal stability, making such compounds candidates for high-performance polymers .

- Gaps in Knowledge: Limited data exist on the catalytic applications and biodegradability of this compound, warranting further study.

Biological Activity

Diethyl (isopropyloxycarbonylmethyl)phosphonate is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant research findings.

Overview of the Compound

This compound is a phosphonate derivative that serves as a precursor in the synthesis of various biologically active compounds. Its structure includes a phosphonate group, which is known for its ability to interact with various biological targets, making it valuable in medicinal chemistry and biochemistry.

The biological activity of this compound primarily stems from its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating interactions with enzymes and other biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially affecting metabolic pathways.

- Metal Chelation : Its ability to chelate metal ions may play a role in its biological effects, particularly in enzyme catalysis.

Applications in Research

This compound has been studied for various applications:

- Synthesis of Bioactive Phosphonates : It is utilized in the synthesis of phosphonates that exhibit biological activity, such as enzyme inhibitors and therapeutic agents.

- Antifungal Activity : Research has indicated that derivatives of this compound show promising antifungal properties, with some exhibiting over 80% inhibition against specific fungal strains .

Case Studies and Experimental Data

- Antifungal Activity : A study demonstrated that certain derivatives of this compound exhibited significant antifungal activity against Fusarium oxysporum and Botrytis cinerea. The IC50 values for these compounds were found to be below 0.02 mg/ml, indicating potent antifungal properties .

- Enzyme Inhibition : Research indicated that diethyl phosphonates can inhibit specific enzymes effectively. For example, compounds derived from this compound were shown to inhibit acetylcholinesterase (AChE) with varying degrees of effectiveness .

- Antioxidant Activity : The antioxidant properties of diethyl phosphonates were assessed using multiple spectrophotometric methods. Results showed that certain derivatives had strong antioxidant capabilities, with IC50 values indicating effective radical scavenging activity .

Data Tables

| Biological Activity | Target Organism/Enzyme | IC50 Value (mg/ml) | Activity Level |

|---|---|---|---|

| Antifungal | Fusarium oxysporum | < 0.02 | High |

| Antifungal | Botrytis cinerea | < 0.02 | High |

| Enzyme Inhibition | AChE | Varies | Moderate to High |

| Antioxidant | Various Radicals | Varies | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.